propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic scaffold combining thiazole and pyrimidine rings. Key structural features include:
- Propan-2-yl ester at position 6, distinguishing it from ethyl or methyl ester analogs.
- 2,7-Dimethyl groups on the thiazole and pyrimidine rings.
- 3-Oxo group, contributing to hydrogen-bonding capabilities .
This compound’s synthesis likely follows multicomponent reactions involving thioxopyrimidine intermediates, aldehydes, and halogenated acids, as seen in analogous derivatives .
Properties
IUPAC Name |
propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-10(2)24-18(23)15-12(4)20-19-21(17(22)13(5)25-19)16(15)14-8-6-11(3)7-9-14/h6-10,13,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKLHZSUPQFMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and β-ketoester precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6 (Carboxylate Ester)
The ester group at position 6 significantly influences physicochemical properties and reactivity. Key comparisons include:
- Propan-2-yl vs. Ethyl Esters : Bulkier propan-2-yl esters may reduce solubility in polar solvents compared to ethyl analogs. Ethyl esters in related compounds exhibit moderate yields (78–88%) via one-pot reactions .
- Crystallinity : Ethyl derivatives like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo show defined melting points (162–164°C), suggesting stable crystal packing influenced by halogen interactions .
Substituent Variations at Position 2
Position 2 modifications alter electronic properties and intermolecular interactions:
- Benzylidene Derivatives : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce significant dihedral angles (~81°) between the thiazolopyrimidine core and aryl rings, impacting stacking behavior .
- π-Halogen Interactions: Bromophenyl analogs exhibit crystal stabilization via C–Br···π contacts, absent in non-halogenated derivatives .
Structural and Computational Insights
Conformational Analysis
- Pyrimidine Ring Puckering : In ethyl 7-methyl-5-phenyl-2-(2,4,6-TMOB), the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane), influenced by steric bulk at position 2 .
Hydrogen-Bonding Networks
Biological Activity
Propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. Its unique structure features a thiazole ring fused with a pyrimidine ring and is characterized by various substituents that influence its biological activity. This article reviews the compound's biological activity, including its potential therapeutic applications based on recent studies.
| Property | Details |
|---|---|
| Molecular Formula | C18H19N3O5S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BRBTWTAMGKUGRC-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have indicated that thiazolopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo have shown efficacy against various bacterial strains. The presence of the thiazole moiety is believed to enhance the interaction with microbial targets, leading to inhibition of growth.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : The compound showed an IC50 value lower than that of standard drugs like doxorubicin in certain assays, indicating potent activity against these cell lines .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazolopyrimidine derivatives. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes. For instance:
- Inhibition Studies : Compounds related to this class showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
The biological activity of propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Nucleic Acid Interaction : It can potentially bind to DNA or RNA structures, affecting cellular functions and gene expression.
- Receptor Modulation : The nitrophenyl group may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
Study 1: Anticancer Efficacy
In a study conducted on Jurkat cells, propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo was tested against various analogs. Results indicated that structural modifications significantly influenced cytotoxicity. The presence of methyl groups on the phenyl ring was essential for enhancing activity .
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound demonstrated significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis requires precise control of reaction conditions, including:
- Catalysts : Palladium or copper catalysts are often employed to optimize reaction efficiency .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates .
- Temperature : Reactions are typically conducted under reflux (100–120°C) to ensure complete conversion without decomposition .
- Monitoring : High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is critical for tracking reaction progress and purity .
Example protocol: A multi-step synthesis involving condensation of ethyl acetoacetate with substituted aldehydes, followed by cyclization in acetic acid/acetic anhydride under reflux for 8–10 hours .
Q. Which analytical techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, the 3-oxo group typically appears as a singlet near δ 170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- X-ray Crystallography : Single-crystal studies (e.g., P2₁/n space group, β = 94.465°) resolve absolute stereochemistry and intermolecular interactions, such as C–H···O hydrogen bonds .
Q. What preliminary biological screening assays are recommended?
- Anti-inflammatory Activity : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare activity against analogs with varying substituents (e.g., methoxy vs. methylthio groups) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Case Study : Discrepancies in dihedral angles (e.g., 80.94° between fused rings in X-ray vs. computational models) may arise from crystal packing effects. Use density functional theory (DFT) calculations to validate experimental data .
- Solution : Combine dynamic NMR (variable-temperature studies) with crystallography to assess conformational flexibility .
Q. What strategies optimize regioselectivity in multi-component reactions?
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., 4-methylphenyl) direct cyclization to the C5 position of the thiazolopyrimidine core .
- Catalytic Systems : Copper(I) iodide in DMF enhances regioselectivity by stabilizing transition states during cyclization .
- Table: Substituent Effects on Yield
| Substituent (R) | Solvent | Yield (%) |
|---|---|---|
| 4-Methylphenyl | Toluene | 78 |
| 4-Methoxyphenyl | DMF | 65 |
| Thiophen-2-yl | Acetic Acid | 82 |
| Data adapted from |
Q. How does crystallographic packing influence physicochemical properties?
- Hydrogen Bonding : C–H···O interactions (e.g., 2.8 Å bond length) stabilize crystal lattices, impacting solubility and melting points .
- Packing Efficiency : Monoclinic systems (e.g., a = 7.5363 Å, b = 18.178 Å) with Z = 4 exhibit higher density (1.417 Mg/m³), correlating with thermal stability .
Q. What computational methods predict bioactivity and metabolic stability?
- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR) to prioritize analogs for synthesis .
- ADMET Prediction : SwissADME estimates logP (~3.2) and CYP450 inhibition risks, guiding lead optimization .
Methodological Best Practices
- Contradiction Management : If HPLC purity conflicts with biological activity (e.g., high purity but low IC₅₀), assess for polymorphic forms via Differential Scanning Calorimetry (DSC) .
- Scale-Up Challenges : Replace benzyl esters with propan-2-yl groups early in synthesis to avoid steric hindrance during final steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
